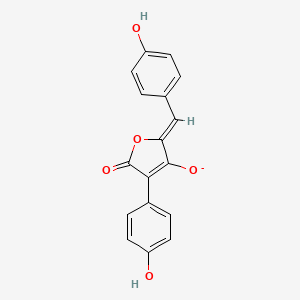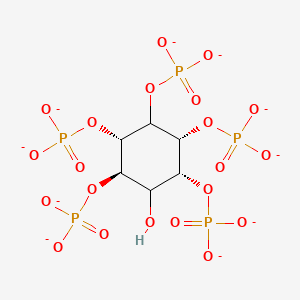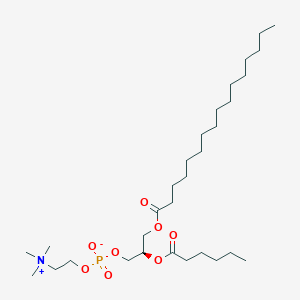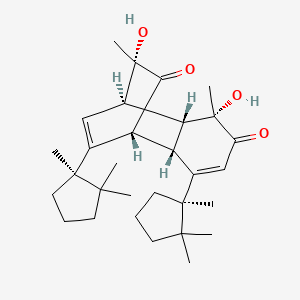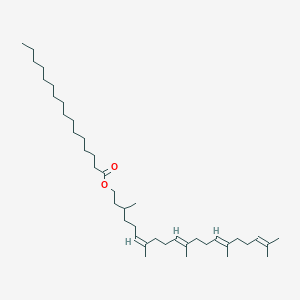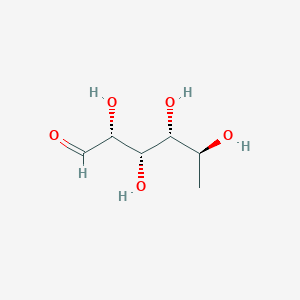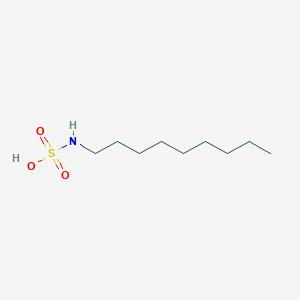
Nonylsulfamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonylsulfamic acid is a member of the class of sulfamic acids that is sulfamic acid in which one of the amino hydrogens has been replaced by a nonyl group. It has a role as a kairomone and a Daphnia pulex metabolite. It is a conjugate acid of a nonylsulfamate.
Applications De Recherche Scientifique
Chemical Biology and Medicinal Chemistry Applications :
- Aryl fluorosulfates, related to Nonylsulfamic acid, are increasingly used in chemical biology and medicinal chemistry. These compounds engage with various amino acid residues in proteins, aiding in chemogenomic and chemoproteomic techniques. This is particularly promising for drug discovery and biomedical research (Jones, 2018).
Environmental Biodegradation Studies :
- Studies on the microbial degradation of polyfluoroalkyl chemicals, which include compounds related to Nonylsulfamic acid, are crucial. Understanding the environmental fate and effects of these chemicals, especially their degradation pathways and intermediates, is vital for assessing their environmental impact and for regulatory actions (Liu & Avendaño, 2013).
Green Chemistry Applications :
- Sulfamic acid, a compound related to Nonylsulfamic acid, has been used as a green catalyst in the Mannich reaction, a key chemical reaction in organic synthesis. This methodology offers advantages like high yield, mild conditions, and no environmental pollution (Zeng, Li, & Shao, 2009).
Water Treatment and Remediation :
- Heat-activated persulfate, a process related to the use of sulfamic acid derivatives, has been explored for treating water contamination by poly- and perfluoroalkyl substances. This method could be effective for in situ treatment of contaminated sites, despite some challenges (Bruton & Sedlak, 2017).
Advancements in Nanofiltration Membranes :
- Novel sulfonated thin-film composite nanofiltration membranes, which are related to the use of Nonylsulfamic acid, have been developed for dye treatment in water. These membranes exhibit improved water flux and efficient dye rejection, indicating their potential in water purification technologies (Liu et al., 2012).
Biotransformation Studies :
- Research on the biotransformation of perfluoroalkyl acid precursors, including those related to Nonylsulfamic acid, is essential for evaluating environmental contamination risks. This includes understanding their degradation pathways and the potential formation of shorter-chained perfluoroalkyl acids (Zhang et al., 2020).
Persulfate Activation for Environmental Degradation :
- Insights into the mechanism of persulfate activation, which involves compounds related to Nonylsulfamic acid, are important for understanding the degradation of environmental contaminants like nonylphenol. This research contributes to wastewater treatment technologies (Hussain et al., 2017).
Propriétés
Nom du produit |
Nonylsulfamic acid |
|---|---|
Formule moléculaire |
C9H21NO3S |
Poids moléculaire |
223.34 g/mol |
Nom IUPAC |
nonylsulfamic acid |
InChI |
InChI=1S/C9H21NO3S/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h10H,2-9H2,1H3,(H,11,12,13) |
Clé InChI |
YOXPELHHBZBLIC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCNS(=O)(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-{7-[(5-carboxypentyl)(ethyl)amino]-2-oxo-2H-chromen-3-yl}pyridinium-1-yl)propane-1-sulfonate](/img/structure/B1263674.png)
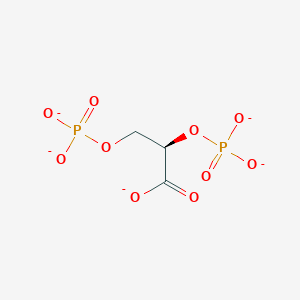
![4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1-[3-(trimethylammonio)propyl]quinolinium](/img/structure/B1263677.png)

